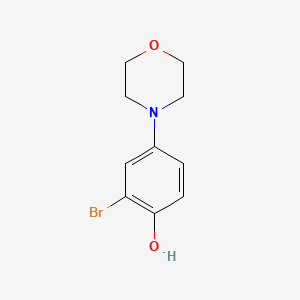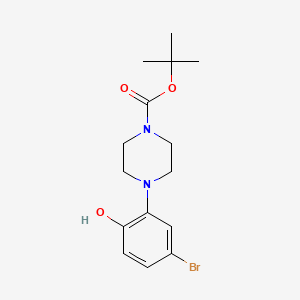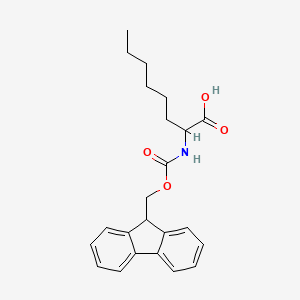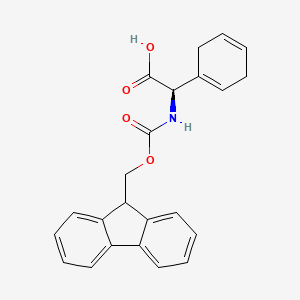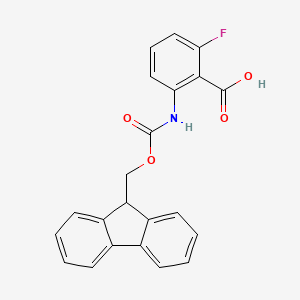![molecular formula C11H11F3O2 B1390433 Acide 3-[2-méthyl-5-(trifluorométhyl)phényl]propanoïque CAS No. 1017778-12-9](/img/structure/B1390433.png)
Acide 3-[2-méthyl-5-(trifluorométhyl)phényl]propanoïque
Vue d'ensemble
Description
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Applications De Recherche Scientifique
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid are currently unknown
Mode of Action
It is known that the compound contains a trifluoromethyl group, which can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . More research is needed to elucidate these aspects of the compound’s mechanism of action.
Result of Action
The molecular and cellular effects of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid’s action are currently unknown
Analyse Biochimique
Biochemical Properties
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction . The interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for certain enzyme active sites. Additionally, 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound’s trifluoromethyl group can influence its metabolic flux, leading to changes in metabolite levels within cells. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . Another method includes the synthesis from 3-(trifluoromethyl)cinnamic acid . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols, and substitution reactions may yield a variety of substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Trifluoromethylphenyl)propionic acid
- 2-(Trifluoromethyl)phenylmethanol
- Trifluoromethylsilane
- Sodium trifluoroacetate
Uniqueness
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid is unique due to the specific positioning of the trifluoromethyl group and the propionic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZUFWDQUJMBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233400 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-12-9 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


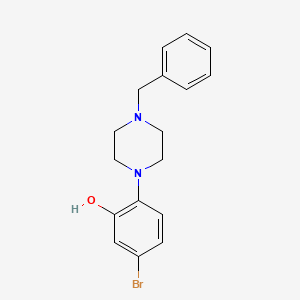
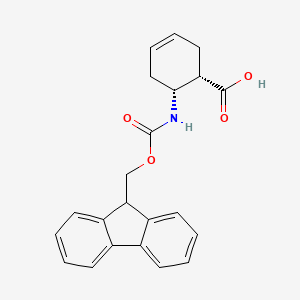
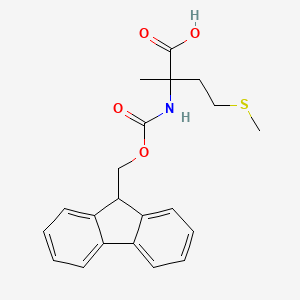
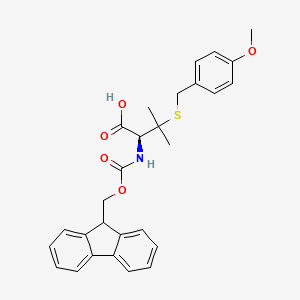
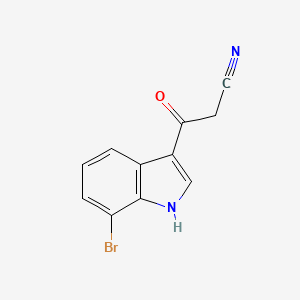
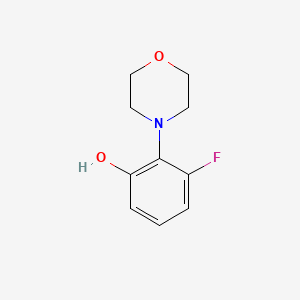
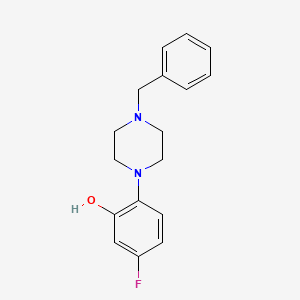
![Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B1390361.png)
